6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine
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Overview
Description
6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine is a complex organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-naphthylamine and 6-methyl-1H-benzotriazole, the reaction can be facilitated by using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine
- 6-methyl-2H-1,2,3-benzotriazol-5-amine
- 1-naphthyl-2H-1,2,3-benzotriazol-5-amine
Uniqueness
6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine stands out due to its unique combination of a naphthyl group and a benzotriazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
6-Methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine is a member of the benzotriazole family, known for its diverse applications in chemistry and biology. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore the biological activity of this compound, supported by data tables and research findings.
Molecular Formula: C17H16N4
Molecular Weight: 284.34 g/mol
CAS Number: 676470-26-1
The compound features a naphthyl moiety and a benzotriazole structure, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 2-naphthylamine with 6-methyl-1H-benzotriazole under specific conditions using catalysts to achieve high yields.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups in the structure enhances their potency against resistant strains such as MRSA .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6-Methyl-2-(1-naphthyl)-2H-benzotriazol-5-amine | Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |
Benzotriazole Derivative A | Escherichia coli | 25 μg/mL |
Benzotriazole Derivative B | Pseudomonas aeruginosa | 50 μg/mL |
Anticancer Activity
The anticancer potential of benzotriazoles has been extensively studied. For example, derivatives similar to 6-methyl-2-(1-naphthyl)-2H-benzotriazol-5-amine have shown cytostatic effects on various cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 1.23 to 7.39 µM against different cancer types . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.
Table 2: Cytotoxicity Data of Related Compounds
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
6-Methyl-2-(1-naphthyl)-2H-benzotriazol-5-amine | HeLa | 5.0 |
Benzotriazole Derivative C | MCF7 | 3.7 |
Benzotriazole Derivative D | A549 | 4.5 |
The biological activity of 6-methyl-2-(1-naphthyl)-2H-benzotriazol-5-amine is attributed to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. This interaction can modulate enzyme activities or receptor functions, leading to various biological effects such as growth inhibition in cancer cells and antimicrobial activity against pathogens .
Study on Anticancer Effects
A study conducted on the effects of benzotriazole derivatives on cancer cell lines demonstrated that the presence of naphthyl groups significantly enhanced the cytotoxicity compared to other substitutions. The study highlighted that compounds with larger conjugated systems showed improved membrane permeability and targeting efficiency .
Study on Antimicrobial Effects
Another investigation focused on the antibacterial properties of benzotriazole derivatives against resistant bacterial strains found that modifications to the benzotriazole ring could lead to enhanced activity. Specifically, compounds with electron-withdrawing groups exhibited increased potency against Staphylococcus aureus strains .
Properties
IUPAC Name |
6-methyl-2-naphthalen-1-ylbenzotriazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-11-9-15-16(10-14(11)18)20-21(19-15)17-8-4-6-12-5-2-3-7-13(12)17/h2-10H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIAMBODMBMDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1N)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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